Methyl 2-((2-methylundecyl)amino)benzoate

Lipophilicity LogP Partition Coefficient

Sourcing a high-lipophilicity alkylamino benzoate intermediate with a branched C12 chain for hydrophobic matrix compatibility presents a supply challenge. Methyl 2-((2-methylundecyl)amino)benzoate (CAS 94201-27-1) directly addresses this need with its unique ortho-amino configuration and computed XLogP of 7.8, enabling superior solubility in non-polar polymer and formulation systems. • Exceptional Lipophilicity: XLogP 7.8 ensures optimal compatibility with polyolefins, polystyrenes, and oil-based formulations. • Supply Reliability: Available as a research-grade intermediate with confirmed in-stock status and expedited global shipping. • Versatile Intermediate: Secondary amine and methyl ester handles enable efficient derivatization for tailored physicochemical properties.

Molecular Formula C20H33NO2
Molecular Weight 319.5 g/mol
CAS No. 94201-27-1
Cat. No. B12647742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2-methylundecyl)amino)benzoate
CAS94201-27-1
Molecular FormulaC20H33NO2
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)CNC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C20H33NO2/c1-4-5-6-7-8-9-10-13-17(2)16-21-19-15-12-11-14-18(19)20(22)23-3/h11-12,14-15,17,21H,4-10,13,16H2,1-3H3
InChIKeyVZKYFDBPSXYVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-((2-methylundecyl)amino)benzoate (CAS 94201-27-1): Chemical Profile and Sourcing Context


Methyl 2-((2-methylundecyl)amino)benzoate (CAS 94201-27-1) is a synthetic alkylamino benzoate ester with the molecular formula C20H33NO2 and a molecular weight of 319.5 g/mol [1]. It is characterized by a methyl ester group on the benzoic acid moiety and a long, branched 2-methylundecyl chain attached to the amino group at the ortho position . This structural arrangement confers pronounced lipophilicity, as reflected in a high computed XLogP3-AA value of 7.8, which distinguishes it from simpler alkylamino benzoates and common UV filters [1]. The compound is listed under EINECS 303-611-3 and is available from multiple specialty chemical suppliers, where it is typically offered as a research-grade intermediate for applications in materials science and organic synthesis [2].

Why In‑Class Substitution of Methyl 2-((2-methylundecyl)amino)benzoate Leads to Divergent Material Properties


Direct substitution of Methyl 2-((2-methylundecyl)amino)benzoate with other alkylamino benzoates or common UV absorbers is not straightforward because the compound's long, branched 2‑methylundecyl chain uniquely dictates its physicochemical behavior. While many commercial sunscreen agents and plastic additives are based on shorter, linear alkyl chains or para‑substituted aminobenzoates, the ortho‑amino configuration and the branched C12 chain in this compound generate a distinct combination of high lipophilicity (XLogP 7.8) [1], moderate topological polar surface area (38.3 Ų) [1], and high molecular flexibility (13 rotatable bonds) [1]. These parameters directly influence solubility, compatibility with non‑polar matrices, and potential dermal or membrane penetration [2]. As the evidence below demonstrates, generic replacements such as methyl anthranilate (logP ~1.9) or 2‑ethylhexyl 4‑aminobenzoate (logP 4.2) exhibit markedly different hydrophobicity and size profiles, making them unsuitable for applications that require the specific balance of properties afforded by the 2‑methylundecyl derivative.

Quantitative Differentiation of Methyl 2-((2-methylundecyl)amino)benzoate Against Key Comparators


Elevated Lipophilicity (XLogP 7.8) versus Shorter-Chain and Para-Amino Analogs

Methyl 2-((2-methylundecyl)amino)benzoate exhibits an XLogP3-AA value of 7.8, indicating high lipophilicity [1]. This is substantially higher than the logP values reported for methyl anthranilate (1.88–2.04) [2], 2‑ethylhexyl 4‑aminobenzoate (4.22) , and octinoxate (5.49) [3]. The pronounced difference stems from the long, branched 2‑methylundecyl chain, which enhances partitioning into non‑polar phases.

Lipophilicity LogP Partition Coefficient Hydrophobicity

Moderate Topological Polar Surface Area (TPSA) Balances Hydrophobicity with Potential Hydrogen Bonding

The compound possesses a computed topological polar surface area (TPSA) of 38.3 Ų [1]. This value is intermediate between that of methyl anthranilate (52.3 Ų) and octinoxate (35.5 Ų) [2], but lower than the 52.3 Ų reported for 2‑ethylhexyl 4‑aminobenzoate . The relatively low TPSA, combined with high lipophilicity, suggests favorable passive membrane diffusion while retaining some capacity for hydrogen bonding through the amino and ester functionalities.

TPSA Polar Surface Area Membrane Permeability ADME

High Rotatable Bond Count (13) Imparts Conformational Flexibility

With 13 rotatable bonds, Methyl 2-((2-methylundecyl)amino)benzoate is significantly more flexible than methyl anthranilate (3 rotatable bonds) [1], 2‑ethylhexyl 4‑aminobenzoate (10 rotatable bonds) , and octinoxate (10 rotatable bonds) [2]. This high degree of conformational freedom is a direct consequence of the extended 2‑methylundecyl chain [3].

Rotatable Bonds Conformational Flexibility Molecular Dynamics Formulation Stability

Ortho-Amino Ester Configuration Confers Distinct UV Absorption Profile (Class‑Level Inference)

While specific UV‑Vis spectra for Methyl 2-((2-methylundecyl)amino)benzoate are not publicly available, ortho‑alkylaminobenzoates as a class are known to absorb in the UVB (280–315 nm) and UVA (315–400 nm) ranges, with the ortho‑amino group facilitating intramolecular hydrogen bonding that can enhance photostability [1][2]. In contrast, para‑aminobenzoate derivatives (e.g., 2‑ethylhexyl 4‑aminobenzoate) typically show stronger absorption in the UVB region but are more prone to photodegradation [3]. The long alkyl chain may also influence the compound's molar absorptivity and solubility in sunscreen formulations.

UV Absorption Ortho-Aminobenzoate Photostability Sunscreen

Application Scenarios for Methyl 2-((2-methylundecyl)amino)benzoate Based on Differential Evidence


Development of Hydrophobic Polymer UV Stabilizers

The compound's high lipophilicity (XLogP 7.8) and moderate TPSA (38.3 Ų) make it a strong candidate for incorporation into hydrophobic polymer matrices (e.g., polyolefins, polystyrenes) as a UV stabilizer [1]. Its 13 rotatable bonds may reduce additive migration and blooming compared to more rigid alternatives [2].

Synthesis of Specialty Sunscreen Actives with Enhanced Water Resistance

The ortho‑aminobenzoate core, combined with a long branched alkyl chain, suggests potential as a UVB/UVA absorber with improved water resistance and skin substantivity relative to shorter‑chain or para‑substituted analogs [1][3]. Formulators seeking differentiated, oil‑soluble UV filters may evaluate this compound for niche sunscreen products.

Preparation of Lipophilic Drug Delivery Intermediates

With a TPSA of 38.3 Ų and a high rotatable bond count, Methyl 2-((2-methylundecyl)amino)benzoate falls within favorable property space for passive membrane permeation [2]. It may serve as a scaffold for prodrug design or as a lipophilic carrier in topical and transdermal formulations.

Research‑Grade Intermediate for Functionalized Anthranilate Derivatives

The presence of a secondary amine and a methyl ester provides two orthogonal handles for further derivatization . This makes the compound a versatile intermediate for the synthesis of novel alkylamino benzoates, Schiff bases, or amides with tailored physicochemical properties .

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